tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate
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Overview
Description
tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate: is a chemical compound with the molecular formula C10H19NO2S and a molecular weight of 217.33 g/mol . It is a versatile small molecule scaffold used in various chemical and biological research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate typically involves the reaction of tert-butyl chloroformate with tetrahydrothiopyran-4-amine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and automated reaction systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate undergoes various chemical reactions, including oxidation , reduction , and substitution reactions .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones , while reduction may produce thiols or thioethers .
Scientific Research Applications
tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the specific biological system being studied . It may also interact with receptors and ion channels , modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate can be compared with other similar compounds, such as:
- tert-Butyl N-(1,1-dioxothian-4-yl)carbamate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl benzyl (4-iodobutyl)carbamate
- tert-Butyl (4-aminocyclohexyl)carbamate
These compounds share similar structural features but differ in their functional groups and reactivity. This compound is unique due to its tetrahydrothiopyran ring , which imparts specific chemical and biological properties .
Properties
IUPAC Name |
tert-butyl N-(thian-4-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-8-4-6-14-7-5-8/h8H,4-7H2,1-3H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZQBMIZGJSXFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCSCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610666 |
Source
|
Record name | tert-Butyl thian-4-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
595597-00-5 |
Source
|
Record name | tert-Butyl thian-4-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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